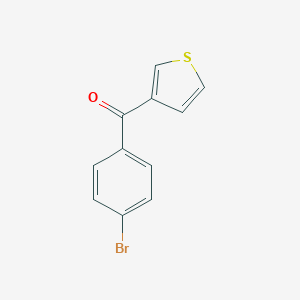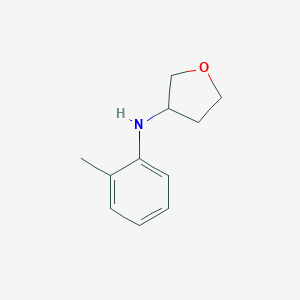
N-(2-methylphenyl)oxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)oxolan-3-amine, also known as MPOA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This molecule is a member of the oxolane amine family and has a unique structure that makes it an interesting compound for further study. In
科学的研究の応用
N-(2-methylphenyl)oxolan-3-amine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. One area of research that has shown promise for this compound is in the treatment of depression and anxiety disorders. Studies have shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which can increase the levels of serotonin in the brain and improve mood. Additionally, this compound has been studied for its potential use as an analgesic and as an anti-inflammatory agent.
作用機序
N-(2-methylphenyl)oxolan-3-amine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, and increasing the levels of serotonin in the brain can improve mood and reduce symptoms of depression and anxiety. Additionally, this compound has been shown to have analgesic properties by reducing the activity of pain receptors in the brain and spinal cord.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on serotonin levels and pain receptors, this compound has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One advantage of using N-(2-methylphenyl)oxolan-3-amine in lab experiments is its specificity as an SSRI. Unlike other SSRIs, this compound does not affect other neurotransmitters, which can make it a useful tool for studying the effects of serotonin on mood and behavior. Additionally, this compound has been shown to have low toxicity and few side effects, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its complexity in synthesis, which can make it difficult and time-consuming to produce in large quantities.
将来の方向性
There are several future directions for research on N-(2-methylphenyl)oxolan-3-amine. One area of interest is in its potential use as a treatment for depression and anxiety disorders. Further studies are needed to determine the efficacy of this compound in treating these conditions and to better understand its mechanism of action. Additionally, this compound has shown promise as an analgesic and anti-inflammatory agent, and further research is needed to explore its potential use in these areas. Finally, the development of new synthesis methods for this compound could make it more accessible for use in lab experiments and for potential therapeutic applications.
合成法
The synthesis of N-(2-methylphenyl)oxolan-3-amine involves a multi-step process that begins with the reaction between 2-methylphenylacetic acid and thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with ethylene oxide to form the oxolane ring, and the resulting compound is then reduced with lithium aluminum hydride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful attention to detail.
特性
CAS番号 |
162851-42-5 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
N-(2-methylphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)12-10-6-7-13-8-10/h2-5,10,12H,6-8H2,1H3 |
InChIキー |
GDKKTILCKZLALR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2CCOC2 |
正規SMILES |
CC1=CC=CC=C1NC2CCOC2 |
同義語 |
N-(2'-METHYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



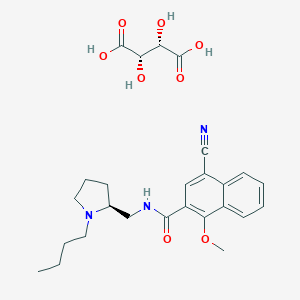

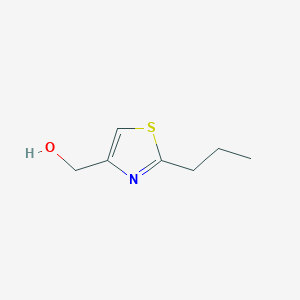

![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)



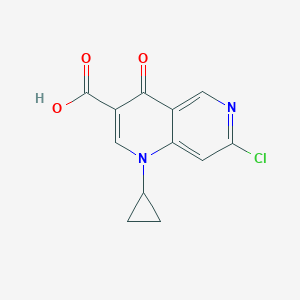
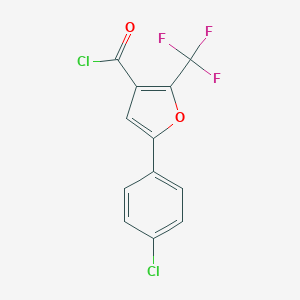

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
